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Compound of Interest

Compound Name: 4-Isopropoxycyclohexanone

Cat. No.: B1319493 Get Quote

Introduction: The Strategic Value of the 4-
Alkoxycyclohexanone Scaffold
In the landscape of modern drug discovery and materials science, the cyclohexanone

framework serves as a robust and stereochemically rich scaffold for the construction of

complex molecular architectures. Among its derivatives, 4-substituted cyclohexanones are of

particular strategic importance due to their prevalence in a wide array of biologically active

molecules and functional materials. 4-Isopropoxycyclohexanone, with its balanced

lipophilicity and hydrogen bond accepting capabilities, has emerged as a key intermediate,

offering a synthetically tractable handle for the introduction of tailored functionality. This

document provides an in-depth guide to the synthesis and application of 4-
isopropoxycyclohexanone, tailored for researchers and professionals in organic synthesis

and drug development. We will delve into validated synthetic protocols, explore its utility in the

synthesis of pharmaceutically relevant structures, and provide essential data for its practical

application.

Physicochemical and Safety Profile
A comprehensive understanding of the physical properties and safety considerations is

paramount for the effective and safe utilization of any chemical intermediate.
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While a comprehensive experimental dataset for 4-isopropoxycyclohexanone is not broadly

published, its properties can be reliably extrapolated from its constituent functional groups and

analogous structures.

Property Estimated Value/Characteristic

Molecular Formula C₉H₁₆O₂

Molecular Weight 156.22 g/mol

Appearance Colorless solid or liquid

Boiling Point Not reported; estimated to be >200 °C

Solubility

Soluble in common organic solvents (e.g.,

dichloromethane, ethyl acetate, THF). Limited

solubility in water.

Stability
Stable under standard laboratory conditions.

Avoid strong oxidizing agents.

Spectroscopic Signature
The following spectroscopic data provides a reference for the characterization of 4-
isopropoxycyclohexanone. The ¹H NMR data is derived from patent literature, while the ¹³C

NMR, IR, and MS data are predicted based on the analysis of its chemical structure and

comparison with analogous compounds.[1]

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 3.78 (m, 1H), 3.72 (m, 1H), 2.57 (m, 2H), 2.24 (m, 2H),

1.99 (dd, 2H), 1.92 (m, 2H), 1.17 (d, 6H).[1]

Predicted ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~210 (C=O), ~75 (CH-O), ~69 (CH-(CH₃)₂),

~39 (CH₂ adjacent to C=O), ~30 (CH₂ adjacent to CH-O), ~23 ((CH₃)₂).

Predicted IR (neat): ν (cm⁻¹) ~2970-2850 (C-H stretch), ~1715 (C=O stretch, strong), ~1100

(C-O stretch).

Predicted Mass Spectrum (EI): m/z (%) 156 (M⁺), 114, 98, 86, 71, 58, 43.
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Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-isopropoxycyclohexanone is not widely

available, the safety profile can be inferred from related cyclic ketones such as cyclohexanone

and 4-methylcyclohexanone.[2] It is imperative to handle this compound with appropriate care

in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemically resistant

gloves (e.g., nitrile) are mandatory.[2][3]

Hazards: Assumed to be a combustible liquid. May cause skin and eye irritation. Harmful if

swallowed or inhaled.[3]

First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact,

flush with copious amounts of water for at least 15 minutes and seek medical attention. If

inhaled, move to fresh air. If ingested, rinse mouth and seek immediate medical attention.[3]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

strong oxidizing agents.[3]

Synthesis of 4-Isopropoxycyclohexanone: A
Detailed Protocol
The most direct and efficient synthesis of 4-isopropoxycyclohexanone involves the oxidation

of its corresponding alcohol precursor, 4-isopropoxycyclohexanol. This precursor can be readily

prepared via the catalytic hydrogenation of 4-isopropoxyphenol.

Workflow for the Synthesis of 4-
Isopropoxycyclohexanone

Part 1: Precursor Synthesis
Part 2: Oxidation to Target Molecule

4-Isopropoxyphenol 4-Isopropoxycyclohexanol

 H₂, Catalyst (e.g., Pd/C)
Hydrogenation 4-Isopropoxycyclohexanone

 Oxidant (e.g., O₂/Catalyst)
Oxidation 
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Click to download full resolution via product page

Caption: Synthetic workflow for 4-isopropoxycyclohexanone.

Protocol 1: Oxidation of 4-Isopropoxycyclohexanol
This protocol is adapted from a patented, environmentally friendly oxidation method that utilizes

molecular oxygen as the terminal oxidant.[1] This approach avoids the use of stoichiometric

heavy metal oxidants, which are often toxic and generate significant waste.

Materials and Equipment:

4-Isopropoxycyclohexanol

Dichloromethane (DCM)

Catalyst (as described in the patent, a copper-based catalyst)

Hydrochloric acid (25 wt% solution)

Potassium nitrite

High-pressure autoclave equipped with a magnetic stirrer and gas inlet

Standard laboratory glassware

Rotary evaporator

Anhydrous sodium sulfate

Step-by-Step Procedure:

Reactor Setup: In a 500 mL high-pressure autoclave, dissolve 15.8 g of 4-

isopropoxycyclohexanol in 150 mL of dichloromethane.

Addition of Catalytic System: To the solution, add 0.5 g of the catalyst, 0.5 mL of 25 wt%

hydrochloric acid, and 0.09 g of potassium nitrite.
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Pressurization and Reaction: Seal the autoclave and continuously introduce oxygen to a

pressure of 1 MPa.

Reaction Execution: Stir the reaction mixture vigorously at 30 °C for 3 hours. Monitor the

reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

Work-up: Upon completion, carefully vent the autoclave. Transfer the reaction mixture to a

separatory funnel and wash with water.

Isolation of Organic Phase: Separate the organic layer (DCM) and dry it over anhydrous

sodium sulfate.

Purification: Filter off the drying agent and concentrate the organic phase under reduced

pressure using a rotary evaporator.

Final Product: The resulting residue is 4-isopropoxycyclohexanone. The reported yield for

this procedure is 14.8 g (94.7%) of a colorless solid.[1]

Application in the Synthesis of Pharmaceutical
Scaffolds
The 4-isopropoxycyclohexyl moiety is a valuable pharmacophore found in a number of

complex, biologically active molecules. Its presence can modulate lipophilicity, metabolic

stability, and receptor binding affinity. A European patent application (EP2334657B1) describes

a series of 5-HT2A receptor modulators for the potential treatment of central nervous system

disorders, which includes the compound N-trans-(4-{2-[4-(5-Fluoro-benzo[d]isoxazol-3-yl)-

piperazin-1-yl]-ethyl}-cyclohexyl)-2-(4-isopropoxy-cyclohexyl)-acetamide.[4] This highlights the

relevance of the 4-isopropoxycyclohexyl group in contemporary drug design.

While the patent does not explicitly detail the synthesis of the 4-isopropoxy-cyclohexyl acetic

acid intermediate, 4-isopropoxycyclohexanone represents a logical and versatile starting

point for its construction. The ketone functionality allows for a variety of carbon-carbon bond-

forming reactions to introduce the required acetic acid side chain.

Illustrative Synthetic Pathway
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The following diagram illustrates a plausible synthetic route from 4-isopropoxycyclohexanone
to a key building block for the aforementioned class of compounds.

4-Isopropoxycyclohexanone

Cyanohydrin Intermediate

 1. TMSCN, ZnI₂
 2. H₃O⁺ 

α-Hydroxy Acid

 H₂SO₄, H₂O, Δ 

α,β-Unsaturated Ester

 1. SOCl₂
 2. EtOH 

4-Isopropoxycyclohexyl
Acetic Acid Derivative

 H₂, Pd/C 

Click to download full resolution via product page

Caption: Plausible synthetic route from 4-isopropoxycyclohexanone.

This proposed pathway leverages well-established organic transformations:

Cyanohydrin Formation: The ketone is converted to a cyanohydrin, which serves as a

masked carboxylic acid.

Hydrolysis: The nitrile is hydrolyzed to an α-hydroxy acid.
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Esterification and Elimination: The α-hydroxy acid can be esterified and subsequently

dehydrated to form an α,β-unsaturated ester.

Reduction: Catalytic hydrogenation of the double bond yields the saturated 4-

isopropoxycyclohexyl acetic acid derivative, a key building block for amide coupling to the

core amine of the target pharmaceutical.

Conclusion
4-Isopropoxycyclohexanone is a valuable and versatile intermediate with significant potential

in organic synthesis, particularly in the fields of drug discovery and materials science. The

availability of efficient and environmentally conscious synthetic protocols for its preparation

enhances its appeal for both academic research and industrial applications. Its utility as a

precursor to complex molecular scaffolds, as exemplified by its relevance to patented 5-HT2A

receptor modulators, underscores its importance for the development of next-generation

therapeutics. The detailed protocols and data presented herein provide a solid foundation for

researchers to incorporate this promising building block into their synthetic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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